molecular formula C9H13F3O3 B15067431 Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B15067431
M. Wt: 226.19 g/mol
InChI Key: BZRKVXHQNGELJP-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate is a chemical compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the functionalization of cyclohexane derivatives. One common method includes the lithiation of cyclohexane followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions and precipitation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale lithiation reactions in flow systems, which allow for better control and scalability. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylate ester may produce an alcohol .

Scientific Research Applications

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydroxy and carboxylate groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more versatile and valuable in various applications compared to its similar compounds .

Biological Activity

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate (CAS: 1993265-20-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including its interactions with biological systems, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H13F3O3, with a molecular weight of 226.2 g/mol. The compound features a cyclohexane ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylate ester functionality, which contributes to its reactivity and potential biological interactions.

Research indicates that compounds with similar structures often interact with biological targets such as cyclooxygenases (COX), enzymes involved in the inflammatory response. The trifluoromethyl group may enhance the lipophilicity of the compound, potentially influencing its binding affinity to these enzymes .

Cyclooxygenase Interaction

Cyclooxygenases are critical in the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. This compound may act as an inhibitor or modulator of COX activity, similar to other carboxylic acid derivatives .

In Vitro Studies

In vitro studies have demonstrated that similar compounds exhibit anti-inflammatory properties by inhibiting COX enzymes. For instance, structural analogs have shown significant inhibition of COX-1 and COX-2 activities, leading to reduced prostaglandin synthesis .

Case Studies

  • Anti-inflammatory Effects : A study on related compounds indicated that methyl esters with hydroxyl substitutions effectively reduced inflammation in animal models by targeting COX pathways.
  • Hepatoprotective Activity : Hydroxy derivatives have been explored for their hepatoprotective effects against liver diseases, suggesting potential therapeutic applications for this compound in liver health .

Research Findings

StudyFindings
PMC8253488Investigated structural interactions of cyclooxygenases with various ligands, highlighting the importance of functional groups like hydroxyl and carboxyl in binding affinity .
ACS JournalDiscussed structure-property relationships emphasizing how modifications like trifluoromethyl groups can enhance biological activity through increased hydrophobic interactions .
Patent CN108348525BExplored pharmaceutical applications of hydroxy derivatives in treating liver diseases, indicating the therapeutic potential of similar compounds .

Properties

Molecular Formula

C9H13F3O3

Molecular Weight

226.19 g/mol

IUPAC Name

methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H13F3O3/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h5-7,13H,2-4H2,1H3

InChI Key

BZRKVXHQNGELJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CC(C1)O)C(F)(F)F

Origin of Product

United States

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